![molecular formula C14H17ClN4O2 B2509704 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898648-84-5](/img/structure/B2509704.png)
6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Larvicidal Activities
Research has demonstrated the effectiveness of triazine derivatives in inhibiting the growth of certain bacterial and fungal pathogens, as well as their potential for mosquito larvicidal activity. For instance, novel triazinone derivatives were prepared and evaluated for their antimicrobial properties against specific pathogens and their potency as mosquito larvicides (Kumara et al., 2015). Similarly, another study synthesized new thiadiazolotriazin-4-ones, exploring their mosquito-larvicidal and antibacterial properties, finding some compounds exhibited moderate activities (Castelino et al., 2014).
Synthetic Methodologies and Structural Characterization
The synthesis and structural characterization of triazine derivatives have been a focus of scientific research, aiming at developing novel compounds with potential applications. Werlé et al. (2017) reported the multi-step synthesis and characterization of a sterically demanding triazine, highlighting its potential for various applications due to its functionalized groups and structural flexibility (Werlé et al., 2017). Furthermore, innovative synthetic routes have been developed for triazines, enabling swift functionalization of the triazine core, which is essential for creating compounds with potential cardiogenetic activity (Linder et al., 2018).
Soil pH Impact on Degradation and Mobility
The impact of soil pH on the microbial degradation, adsorption, and mobility of triazine derivatives, such as metribuzin, has been studied, revealing that degradation by soil microorganisms decreases with lower soil pH levels. This research provides insights into the environmental behavior of triazine-based herbicides and their interaction with soil components (Ladlie et al., 1976).
Biological Activity and Potential Applications
The synthesis of triazine derivatives has also targeted the exploration of their biological activities, including the potential for antitumor activity. Holla et al. (1999) synthesized new thiadiazolotriazinones, showing that some compounds displayed in vitro antitumor activity, suggesting the therapeutic potential of these compounds (Holla et al., 1999).
Mechanism of Action
Mode of Action
The exact mode of action of STL452291 is not yet fully understood. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
STL452291 may affect various biochemical pathways due to its potential interaction with multiple targets. The specific pathways and their downstream effects are currently unknown and require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STL452291. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Understanding these influences is crucial for optimizing the use of STL452291 .
Properties
IUPAC Name |
6-tert-butyl-3-(5-chloro-2-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,3)11-12(20)17-13(19-18-11)16-9-7-8(15)5-6-10(9)21-4/h5-7H,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDZOBCVQCKDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

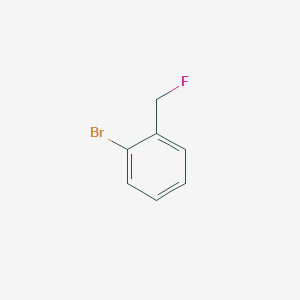
![3-benzyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509623.png)
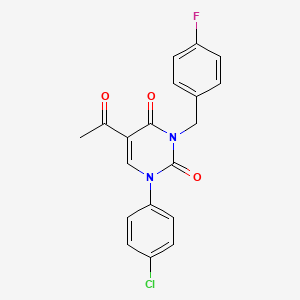
![N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2509626.png)
![6-[5-(2,2-Dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2509627.png)
![2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-](/img/structure/B2509629.png)

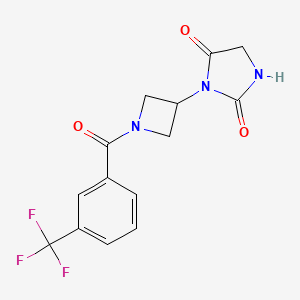
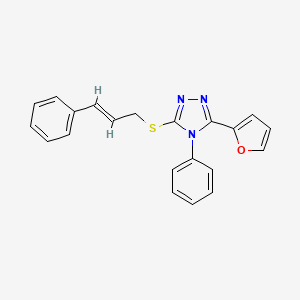
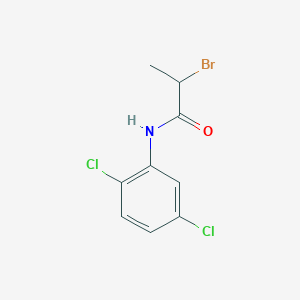

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

